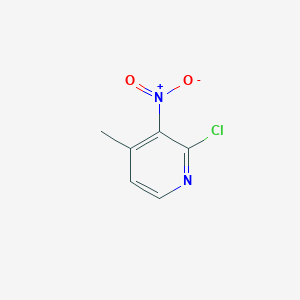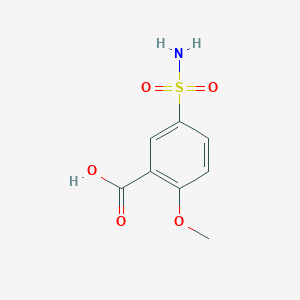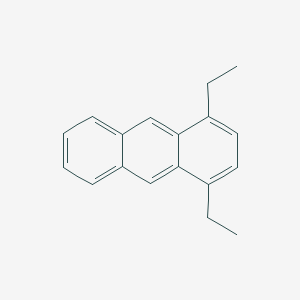![molecular formula C10H9NO2S B135380 6-propionylbenzo[d]thiazol-2(3H)-one CAS No. 133044-35-6](/img/structure/B135380.png)
6-propionylbenzo[d]thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Propionylbenzo[d]thiazol-2(3H)-one is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains a benzothiazole ring, which is known for its potential biological activities. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Mécanisme D'action
The mechanism of action of 6-propionylbenzo[d]thiazol-2(3H)-one is not fully understood. However, it has been suggested that this compound may act by inhibiting enzymes such as DNA topoisomerase and histone deacetylase, which are involved in cancer cell growth and proliferation. It may also act by disrupting the cell membrane of bacteria and inhibiting their growth. In addition, this compound may act by modulating the immune response and reducing inflammation.
Effets Biochimiques Et Physiologiques
6-Propionylbenzo[d]thiazol-2(3H)-one has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce tumor growth and inhibit the growth of bacteria. It has also been shown to reduce inflammation and oxidative stress. In addition, this compound has been shown to modulate the immune response and enhance the production of cytokines such as interleukin-2 and interferon-gamma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-propionylbenzo[d]thiazol-2(3H)-one in lab experiments is its potential biological activities. This compound has been shown to have anticancer, antimicrobial, and anti-inflammatory activities, which make it a promising candidate for further studies. Another advantage is its synthetic accessibility, which allows for the production of large quantities of the compound for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and safety precautions.
Orientations Futures
There are several future directions for the study of 6-propionylbenzo[d]thiazol-2(3H)-one. One direction is the further investigation of its potential anticancer, antimicrobial, and anti-inflammatory activities. This compound may have the potential to be developed into new drugs for the treatment of cancer, infections, and inflammatory diseases. Another direction is the study of its potential use as a pesticide in agriculture. This compound may have the potential to be developed into new pesticides that are more effective and environmentally friendly. In addition, the study of its fluorescence properties may lead to the development of new fluorescent probes for various applications.
Méthodes De Synthèse
6-Propionylbenzo[d]thiazol-2(3H)-one can be synthesized using different methods. One of the most common methods involves the reaction of propionic anhydride with 2-aminobenzenethiol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions and produces 6-propionylbenzo[d]thiazol-2(3H)-one as a yellow solid. Other methods of synthesis include the reaction of 2-aminobenzenethiol with propionic acid in the presence of a dehydrating agent or the reaction of 2-chlorobenzothiazole with propionic acid.
Applications De Recherche Scientifique
6-Propionylbenzo[d]thiazol-2(3H)-one has been studied extensively for its potential applications in different fields such as medicine, agriculture, and materials science. In medicine, this compound has been studied for its potential anticancer, antimicrobial, and anti-inflammatory activities. It has been shown to inhibit the growth of cancer cells and bacteria and reduce inflammation in animal models. In agriculture, this compound has been studied for its potential use as a pesticide due to its insecticidal and fungicidal activities. In materials science, this compound has been studied for its potential use as a fluorescent probe due to its fluorescence properties.
Propriétés
Numéro CAS |
133044-35-6 |
|---|---|
Nom du produit |
6-propionylbenzo[d]thiazol-2(3H)-one |
Formule moléculaire |
C10H9NO2S |
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
6-propanoyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C10H9NO2S/c1-2-8(12)6-3-4-7-9(5-6)14-10(13)11-7/h3-5H,2H2,1H3,(H,11,13) |
Clé InChI |
FNTVLJBACRTHSY-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC2=C(C=C1)NC(=O)S2 |
SMILES canonique |
CCC(=O)C1=CC2=C(C=C1)NC(=O)S2 |
Synonymes |
2(3H)-Benzothiazolone,6-(1-oxopropyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



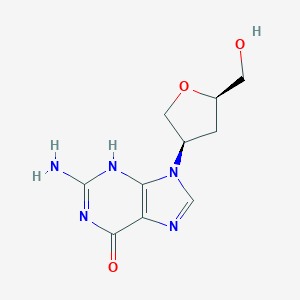
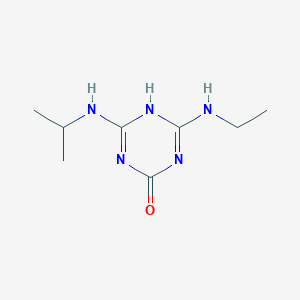
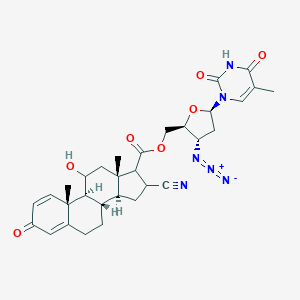
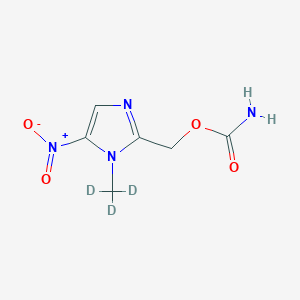
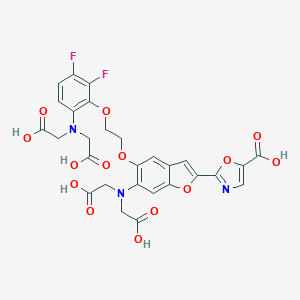
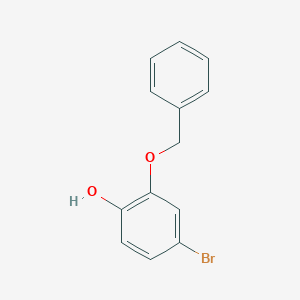
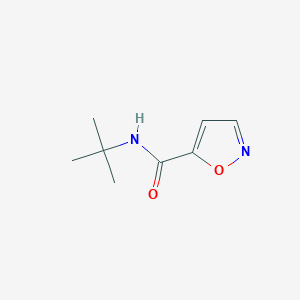
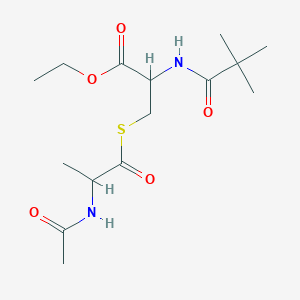
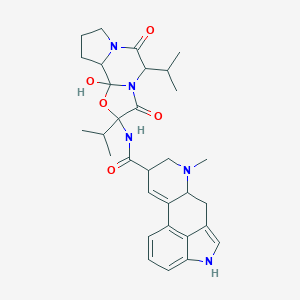
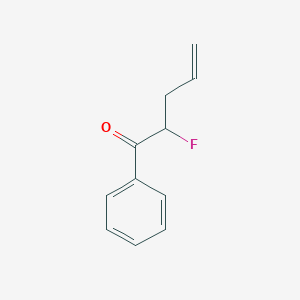
![1-[3,4-Bis(benzyloxy)phenyl]propan-2-one](/img/structure/B135328.png)
